1,4,7-Octanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Octanetriol is an organic compound belonging to the class of fatty alcohols. It is characterized by the presence of three hydroxyl groups attached to an eight-carbon aliphatic chain. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-Octanetriol can be synthesized through several methods. One common approach involves the reduction of 1,4,7-octanetrione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1,4,7-octanetrione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1,4,7-Octanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 1,4,7-octanetrione.
Reduction: Formation of octane.
Substitution: Formation of this compound derivatives with various functional groups.
Scientific Research Applications
1,4,7-Octanetriol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,7-Octanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may participate in enzymatic reactions, contributing to metabolic processes.
Comparison with Similar Compounds
1,3,7-Octanetriol: Another fatty alcohol with hydroxyl groups at different positions.
1,2,6-Hexanetriol: A shorter-chain fatty alcohol with similar properties.
1,5,9-Decanetriol: A longer-chain fatty alcohol with additional hydroxyl groups.
Uniqueness: 1,4,7-Octanetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique reactivity patterns and applications compared to its analogs.
Properties
CAS No. |
5432-79-1 |
---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
octane-1,4,7-triol |
InChI |
InChI=1S/C8H18O3/c1-7(10)4-5-8(11)3-2-6-9/h7-11H,2-6H2,1H3 |
InChI Key |
VPJIDASIZYCWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CCCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.